molecular formula C6H7ClO2 B3359930 2-((Chloromethoxy)methyl)furan CAS No. 88023-80-7

2-((Chloromethoxy)methyl)furan

Cat. No.: B3359930
CAS No.: 88023-80-7
M. Wt: 146.57 g/mol
InChI Key: OYFFTCQKJYUMOV-UHFFFAOYSA-N
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Description

2-((Chloromethoxy)methyl)furan is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, featuring a chloromethoxy group attached to the furan ring, imparts distinct chemical properties that make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Chloromethoxy)methyl)furan typically involves the chloromethylation of furan. One common method includes the reaction of furan with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-((Chloromethoxy)methyl)furan undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can yield hydrogenated furan derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

Scientific Research Applications

2-((Chloromethoxy)methyl)furan has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((Chloromethoxy)methyl)furan involves its interaction with molecular targets through its functional groups. The chloromethoxy group can participate in nucleophilic substitution reactions, while the furan ring can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethylfuran: Lacks the methoxy group, resulting in different reactivity and applications.

    2-Methoxymethylfuran: Contains a methoxy group instead of a chloromethoxy group, leading to variations in chemical behavior.

    2,5-Dimethylfuran: A structurally similar compound with different substitution patterns, affecting its physical and chemical properties.

Uniqueness

2-((Chloromethoxy)methyl)furan is unique due to the presence of both chloromethoxy and furan functionalities, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.

Properties

IUPAC Name

2-(chloromethoxymethyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2/c7-5-8-4-6-2-1-3-9-6/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFFTCQKJYUMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20521222
Record name 2-[(Chloromethoxy)methyl]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88023-80-7
Record name 2-[(Chloromethoxy)methyl]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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